molecular formula C18H18ClN3O2S2 B14877345 N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14877345
M. Wt: 407.9 g/mol
InChI Key: BIQOBQMTIXMDKA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, an isobutyl-substituted thienopyrimidinone moiety, and a thioacetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H18ClN3O2S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H18ClN3O2S2/c1-11(2)9-22-17(24)16-14(6-7-25-16)21-18(22)26-10-15(23)20-13-5-3-4-12(19)8-13/h3-8,11H,9-10H2,1-2H3,(H,20,23)

InChI Key

BIQOBQMTIXMDKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidinone structure.

    Introduction of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions, often using isobutyl halides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via nucleophilic substitution reactions.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through thiolation reactions, typically using thiolating agents like thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Lacks the isobutyl group.

    N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(3-chlorophenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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